1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine

Physicochemical property Lipophilicity Regioisomer comparison

Kinase inhibitor projects fail when generic pyrazoles lack the precise substitution pattern for target binding. This chlorinated, 1,3-dimethyl pyrazole with a 3-aminopyrazole group delivers the exact electrostatic profile required for RTK inhibitor scaffolds (US-8853207-B2). - **Regioisomeric purity**: 3-amine (not 4-amine) ensures correct H-bond donor direction - **Improved solubility**: XLogP3 0.9 vs 1.2 for analogs; reduces assay interference - **Selective reactivity**: pKa 3.75 enables clean protonation strategies

Molecular Formula C9H12ClN5
Molecular Weight 225.68 g/mol
Cat. No. B13627860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine
Molecular FormulaC9H12ClN5
Molecular Weight225.68 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1Cl)CN2C=CC(=N2)N)C
InChIInChI=1S/C9H12ClN5/c1-6-9(10)7(14(2)12-6)5-15-4-3-8(11)13-15/h3-4H,5H2,1-2H3,(H2,11,13)
InChIKeyJNZDJIVUADHGKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine


1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine (CAS 1492672-29-3) is a heterocyclic pyrazole derivative with a molecular formula of C9H12ClN5 and a molecular weight of 225.68 g/mol [1]. It is characterized by a unique 1,3-dimethyl substitution pattern on a chlorinated pyrazole ring linked to a 3-aminopyrazole moiety. This compound is primarily utilized as a specialized intermediate in medicinal chemistry and agrochemical research for the synthesis of receptor tyrosine kinase inhibitors and other biologically active molecules [2]. Its well-defined architecture, featuring a specific amino group placement and distinct methyl substitution, makes it a non-fungible building block for precise chemical functionalization in drug discovery pipelines.

Defined regioisomer for targeted kinase inhibitor synthesis
Patent-aligned core scaffold for RTK lead optimization
High-purity building block for reliable SAR exploration

Critical Differentiation from Generic 3-Aminopyrazoles


Procurement based solely on the generic 'aminopyrazole' class fails because the precise substitution pattern dictates critical physicochemical properties and biological target interactions [1]. The 4-chloro and 1,3-dimethyl substitution on the first ring, linked to a 3-amine on the second pyrazole, generates a unique electrostatic and steric profile that defines its reactivity and binding mode. Failing to specify this exact regioisomer—such as accidentally substituting the 3-amine for a 4-amine analog—can invert hydrogen-bond donor/acceptor relationships, leading to synthetic dead-ends or a complete loss of biological activity in downstream kinase inhibitors [2]. This renders the compound non-interchangeable with its close analogs for rigorous, reproducible research [1].

Amine Position Mismatch
3-Amine to 4-amine shift alters hydrogen-bond donor/acceptor geometry, potentially inverting binding modes and derailing kinase inhibitor programs.
Methyl Substitution Pattern
1,3-Dimethyl vs. 3,5-dimethyl arrangement changes ring planarity and electron density, risking loss of patented scaffold activity.
Purity Grade Variation
Lower-purity precursor batches may introduce catalyst poisons or irreproducible biological results in multi-step syntheses.

Quantitative Evidence for This Scaffold


Lipophilicity vs. 4-Amine Regioisomer

The target compound exhibits a measurably lower lipophilicity compared to its direct regioisomer, 1-((4-chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine, which impacts absorption and distribution profiles in drug design. The calculated XLogP3 for the target 3-amine is 0.9 [1], while the 4-amine analog has a predicted XLogP3 of 1.2 [2], resulting in a difference of -0.3 log units [1][2].

Lipophilicity vs. 4-Amine
Head-to-head
Target XLogP3 0.9 vs. 4-amine 1.2 (Δ -0.3)
Lower logP indicates higher aqueous solubility context; supports solubility-driven probe design.
In silico prediction; experimental confirmation advised.
Physicochemical property Lipophilicity Regioisomer comparison Drug design

Basicity Difference vs. 4-Amine Regioisomer

The amine group position critically alters basicity. The 3-amino moiety in the target compound is predicted to be significantly more basic (pKa = 3.75±0.10) than the alternative 4-amino substitution (pKa = 4.15±0.10) [1][2]. This quantitative difference in pKa directly dictates the compound's protonation state under physiological or reaction conditions.

Basicity vs. 4-Amine
Head-to-head
Target pKa 3.75 vs. 4-amine 4.15 (Δ -0.4)
0.4 pKa shift alters protonation at physiological pH, affecting nucleophilicity and coupling outcomes.
Predicted amine pKa; reactivity must be validated.
Reactivity Basicity pKa Synthetic planning

Differentiation from 3,5-Dimethyl Isomer

The 1,3-dimethyl substitution pattern on the chlorinated pyrazole is a key structural motif in a patented series of receptor tyrosine kinase (RTK) inhibitors [1]. While quantitative IC50 data for the standalone building block is not available, the patent landscape (US-8853207-B2) explicitly defines this specific substitution as part of the core scaffold, distinguishing it from the commercially available 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine (CAS 1006472-80-5) . The 1,3- versus 3,5-methyl group arrangement alters the planarity and electron density of the ring, which is critical for binding to the ATP pocket of kinases.

Patent Scaffold Distinction
Class-level
1,3-dimethyl, 4-chloro pattern aligns with US-8853207-B2; excludes 3,5-dimethyl isomer.
Structural exclusivity supports kinase inhibitor SAR continuity; 3,5-dimethyl isomer represents different chemotype.
Patent claims analysis; direct IC50 data not available.
Kinase inhibitor Receptor tyrosine kinase Structure-activity relationship Patent evidence

High Purity for Reliable Synthesis

The target compound is typically supplied at a high purity of 98%, as confirmed by multiple suppliers [1]. This is a critical specification for research procurement, as lower purity batches, often seen with earlier synthetic precursors like (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol, can introduce impurities that poison catalytic reactions or lead to irreproducible biological results. The compound's high purity and well-characterized nature ensure an 'out-of-the-box' utility for advanced intermediate synthesis.

Commercial Purity
Lot attribute
Purity: 98%
High purity specification reduces synthesis failure risk from catalyst poisons or side reactions.
Based on vendor COA; verify per receiving batch.
Chemical procurement Purity specification Analytical quality Research material

Key Application Scenarios for This Building Block


RTK Inhibitor Candidate Synthesis

This compound serves as a critical intermediate for constructing kinase inhibitors targeting RTKs. The specific 1,3-dimethyl and 3-amine architecture aligns with the core scaffold protected in US-8853207-B2 [3]. Researchers can directly use this high-purity building block [1] to explore the SAR of this lead series, saving months of challenging in-house synthesis of the core.

Low-Lipophilicity Chemical Probe Design

When a drug discovery project needs a pyrazole intermediate with enhanced aqueous solubility over the more lipophilic 4-amine analog, this compound is the rational choice. Its predicted XLogP3 of 0.9 (versus 1.2 for the 4-amine isomer) [1][2] makes it a superior starting point for designing probes where poor solubility is a key liability.

Basicity-Driven Asymmetric Synthesis

For chemists planning a selective transformation that exploits differences in amine basicity, this compound provides a predictable advantage. Its pKa of 3.75 allows for selective protonation/deprotonation strategies that would be ineffective or lead to side reactions with its more basic 4-amine counterpart (pKa 4.15) [1][2], enabling cleaner reaction profiles.

Agrochemical Lead Diversification

Given the established use of pyrazole derivatives in agrochemicals and the compound's potential herbicidal or fungicidal properties [1], it is an ideal building block for synthesizing focused libraries of novel crop protection agents. Its structural distinction from the 3,5-dimethyl isomer offers a unique path for patent diversification in competitive agrochemical research.

Application
Selection Property
Validation Focus
RTK inhibitor synthesis
Regioisomeric scaffold integrity
SAR alignment with patent-defined series
Low-lipophilicity probe design
Predicted lipophilicity context
Aqueous solubility endpoint review
Basicity-driven synthesis
Amine basicity differential
Reaction condition protonation control
Agrochemical library synthesis
Structural differentiation from 3,5-dimethyl isomer
Patent diversification and activity screening
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